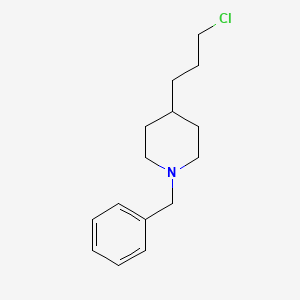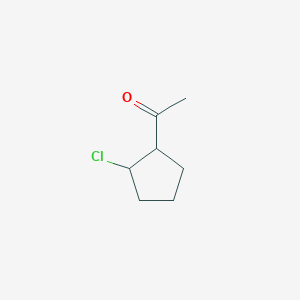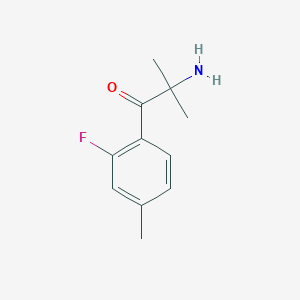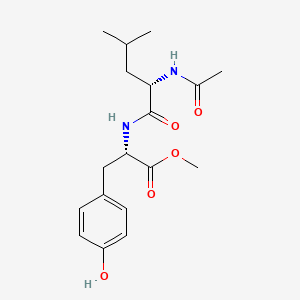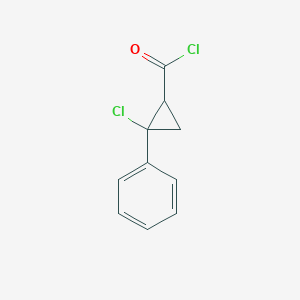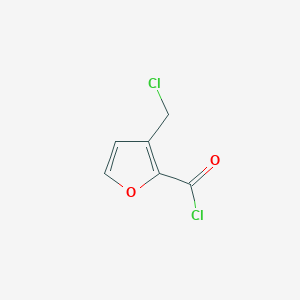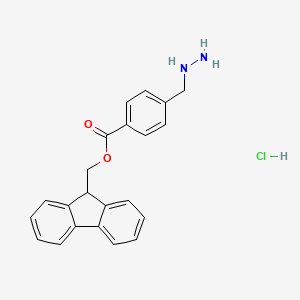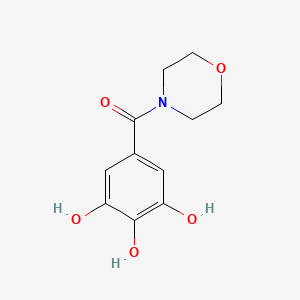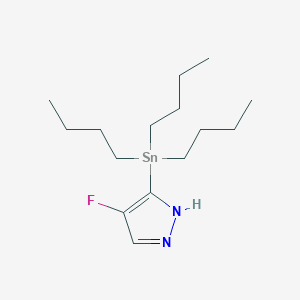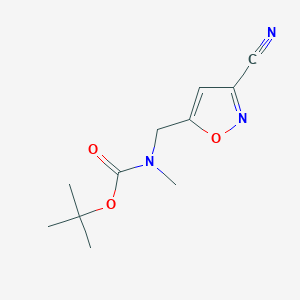
Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₃. It belongs to the class of isoxazole derivatives, which are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate typically involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions. One common method includes the use of AuCl₃-catalyzed cycloisomerization . Another approach involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency. The use of tert-butyl nitrite or isoamyl nitrite in a one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions is a notable method .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes.
Reduction: Not commonly reported for this compound.
Substitution: Reactions involving the substitution of functional groups on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Propargylamines, CuCl, and other oxidizing agents.
Cyclization: AuCl₃, tert-butyl nitrite, isoamyl nitrite.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent.
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is not fully elucidated. isoxazole derivatives are known to interact with various molecular targets and pathways. For example, some isoxazole compounds inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in the development and progression of acute myeloid leukemia . The exact molecular targets and pathways for this specific compound require further research.
Comparison with Similar Compounds
N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives: These compounds have shown potential as FLT3 inhibitors and have been studied for their anticancer properties.
3,5-disubstituted isoxazoles: These compounds are synthesized using similar methods and have diverse biological activities.
Uniqueness: Tert-butyl (3-cyanoisoxazol-5-yl)methylmethylcarbamate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
tert-butyl N-[(3-cyano-1,2-oxazol-5-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H15N3O3/c1-11(2,3)16-10(15)14(4)7-9-5-8(6-12)13-17-9/h5H,7H2,1-4H3 |
InChI Key |
RXEZNNMCHHMZJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=NO1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


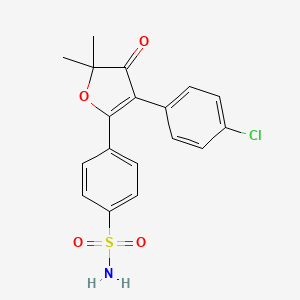
![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
